(3S)-3-Amino-3-cyclobutylpropanoic acid chemical properties
(3S)-3-Amino-3-cyclobutylpropanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (3S)-3-Amino-3-cyclobutylpropanoic Acid
Executive Summary
(3S)-3-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic, chiral β-amino acid. Its structure, featuring a cyclobutyl ring attached to the β-carbon, presents a unique scaffold for medicinal chemistry and drug discovery. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon into the backbone, which imparts significant and often desirable changes to the resulting peptides and small molecules. These changes include increased metabolic stability, altered conformational preferences, and novel biological activities.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis strategies, analytical characterization, and potential applications of (3S)-3-Amino-3-cyclobutylpropanoic acid, with a focus on its utility for researchers in drug development.
Core Molecular Profile
A foundational understanding of the molecule's basic properties is critical for its application in research and development.
Nomenclature and Identifiers
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Systematic IUPAC Name: (3S)-3-Amino-3-cyclobutylpropanoic acid
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Common Synonyms: (S)-3-cyclobutyl-β-alanine
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Molecular Formula: C₇H₁₃NO₂[4]
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Molecular Weight: 143.18 g/mol [4]
Chemical Structure and Stereochemistry
The defining features of this molecule are the propanoic acid backbone, an amino group at the C3 (or β) position, and a cyclobutyl ring also at C3. The "(3S)" designation specifies the stereochemistry at the chiral center, which is crucial for determining its interaction with biological targets.
Caption: 2D structure of (3S)-3-Amino-3-cyclobutylpropanoic acid.
Physicochemical Properties
While experimental data for this specific molecule is scarce, properties can be predicted based on its structure and comparison to similar compounds like (3S)-3-Amino-3-cyclopropylpropanoic acid.[5]
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~0.3 - 0.8 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | Affects transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | Influences binding interactions with target proteins. |
| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |
| Rotatable Bonds | 3 | Relates to conformational flexibility. |
(Data derived from analogs such as (3S)-3-Amino-3-cyclopropylpropanoic acid[5])
Synthesis and Manufacturing
The synthesis of enantiomerically pure β-amino acids is a well-explored area of organic chemistry, driven by their value as building blocks for pharmaceuticals.[1][3]
Rationale for Synthesis
The development of synthetic routes to novel, unnatural amino acids like (3S)-3-Amino-3-cyclobutylpropanoic acid is crucial for expanding the chemical space available to medicinal chemists.[6] These building blocks enable the creation of peptidomimetics and small molecules with potentially improved pharmacological profiles, including enhanced stability against enzymatic degradation and unique binding characteristics.[2][7]
General Strategies for β-Amino Acid Synthesis
Several robust methods are available for the asymmetric synthesis of β-amino acids. The choice of method often depends on the availability of starting materials and the desired scale.
Caption: Common synthetic pathways to chiral β-amino acids.[8][9]
Proposed Synthetic Protocol: Asymmetric Mannich Reaction
This protocol outlines a plausible, high-level approach for the synthesis, chosen for its convergence and use of readily available starting materials.
Step 1: Imine Formation
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Reactants: Cyclobutanecarboxaldehyde and a chiral auxiliary-based amine (e.g., (R)-tert-butanesulfinamide).
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Procedure: The aldehyde and chiral amine are condensed in the presence of a dehydrating agent like copper(II) sulfate in a suitable solvent (e.g., dichloromethane) to form the corresponding chiral N-sulfinyl imine.
-
Causality: The use of a chiral auxiliary is a well-established strategy to induce stereoselectivity in the subsequent addition step.[8]
Step 2: Stereoselective Mannich Addition
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Reactants: The chiral imine from Step 1 and a ketene silyl acetal (e.g., derived from methyl acetate).
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Procedure: The ketene silyl acetal is added to the imine in the presence of a Lewis acid catalyst at low temperature (-78 °C). The reaction is then quenched.
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Causality: The steric bulk of the chiral auxiliary directs the nucleophilic attack of the ketene silyl acetal to one face of the imine, establishing the desired (S)-stereocenter at the β-carbon.
Step 3: Deprotection and Hydrolysis
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Reactants: The product from Step 2.
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Procedure: The chiral auxiliary is removed under acidic conditions (e.g., HCl in methanol). The resulting methyl ester is then hydrolyzed to the carboxylic acid using a base (e.g., lithium hydroxide) followed by acidic workup.
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Causality: This two-stage deprotection yields the final, unprotected β-amino acid.
Step 4: Purification
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Method: The final product is purified using techniques such as recrystallization or ion-exchange chromatography to achieve high chemical and enantiomeric purity.
-
Validation: Purity is confirmed by NMR, MS, and chiral HPLC.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. While specific spectra are not publicly available, the expected data can be reliably predicted.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~11-12 | Broad singlet | Carboxylic acid (-COOH) |
| ¹H | ~3.0-3.5 | Multiplet | Methine proton at C3 (-CH -NH₂) |
| ¹H | ~2.3-2.6 | Multiplet | Methylene protons at C2 (-CH₂ -COOH) |
| ¹H | ~1.6-2.2 | Multiplets | Cyclobutyl protons |
| ¹³C | ~175-180 | Singlet | Carbonyl carbon (-C OOH) |
| ¹³C | ~45-55 | Singlet | Methine carbon at C3 (-C H-NH₂) |
| ¹³C | ~35-45 | Singlet | Methylene carbon at C2 (-C H₂-COOH) |
| ¹³C | ~15-30 | Singlets | Cyclobutyl carbons |
(Predicted shifts are based on general values for similar structures[11])
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~3000-3300 cm⁻¹ (medium): N-H stretch of the primary amine.
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~2850-2950 cm⁻¹ (strong): C-H stretches of the alkyl groups.
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~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1550-1650 cm⁻¹ (medium): N-H bend of the amine.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
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Expected [M+H]⁺: m/z 144.102
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Key Fragmentation: Loss of H₂O (m/z 126), loss of COOH (m/z 98), and fragmentation of the cyclobutyl ring.
Medicinal Chemistry and Drug Development Applications
The true value of (3S)-3-Amino-3-cyclobutylpropanoic acid lies in its potential to create novel therapeutics with superior properties.
Role in Peptidomimetics
Incorporating β-amino acids into peptide sequences fundamentally alters the backbone structure, leading to significant pharmacological advantages.[2]
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Proteolytic Stability: The altered backbone is not recognized by many proteases, dramatically increasing the in-vivo half-life of the peptide.[7]
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Conformational Constraint: β-amino acids can induce stable secondary structures, such as helices and turns, even in short peptides. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.[2]
Caption: Comparison of α- and β-peptide backbones, highlighting the extra carbon.
Impact of the Cyclobutyl Moiety
The cyclobutyl group is a non-natural side chain that can serve as a bioisostere for proteinogenic residues like leucine or valine. However, its constrained, cyclic nature offers distinct advantages:
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Modulation of Lipophilicity: It provides a non-polar, lipophilic character that can enhance membrane permeability and access to intracellular targets.
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Steric Influence: The defined three-dimensional shape of the cyclobutyl ring can be used to probe binding pockets, potentially leading to improved potency and selectivity by creating more specific steric interactions than a flexible alkyl chain.
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Novelty and Patentability: The use of such an unnatural amino acid provides a clear path to novel chemical entities with strong intellectual property protection.
Potential Therapeutic Targets
While this specific molecule has not been extensively studied, analogs with cyclic amino acid motifs have shown activity in several areas:
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Enzyme Inhibition: Constrained amino acids are excellent candidates for designing enzyme inhibitors. For example, cyclic amino acid derivatives have been developed as potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an approach used to treat addiction and seizures.[12][13]
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GPCR Modulation: Peptides containing unnatural amino acids can act as more stable and potent agonists or antagonists for G-protein coupled receptors (GPCRs).
-
Antimicrobial Peptides: The enhanced stability imparted by β-amino acids makes them ideal for designing antimicrobial peptides that resist bacterial proteases.[7]
Pharmacokinetic Considerations (Predicted)
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is essential for any drug candidate.[14]
Caption: A generalized workflow for a pharmacokinetic study.[15]
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Absorption: As an amino acid, it is likely absorbed via amino acid transporters in the gut, potentially leading to good oral bioavailability.[16] However, competition with dietary amino acids could affect the rate and extent of absorption.
-
Distribution: Its moderate lipophilicity suggests it may distribute into tissues beyond the systemic circulation.
-
Metabolism: β-amino acids are generally not substrates for the primary metabolic pathways of α-amino acids. Metabolism is likely to be slow, potentially occurring via minor pathways in the liver.[17] This metabolic stability is a key advantage.[3]
-
Excretion: The parent compound is likely to be excreted renally, a common pathway for small, water-soluble molecules.
Conclusion and Future Directions
(3S)-3-Amino-3-cyclobutylpropanoic acid represents a valuable and under-explored building block for modern drug discovery. Its unique combination of a β-amino acid backbone and a constrained cyclobutyl side chain offers a compelling strategy to overcome the traditional limitations of peptide-based therapeutics, namely poor metabolic stability. Future research should focus on developing efficient, scalable synthetic routes, incorporating this amino acid into peptide libraries for screening against various targets, and conducting detailed in-vitro and in-vivo studies to fully characterize its pharmacological and pharmacokinetic profiles. The insights gained will undoubtedly pave the way for the development of next-generation therapeutics with enhanced efficacy and safety.
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